(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride (2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 17315-76-3
VCID: VC21020843
InChI: InChI=1S/C17H16N2O.ClH/c20-17(14-19-16-10-5-2-6-11-16)12-7-13-18-15-8-3-1-4-9-15;/h1-14,18,20H;1H/b13-7+,17-12-,19-14?;
SMILES: C1=CC=C(C=C1)NC=CC=C(C=NC2=CC=CC=C2)O.Cl
Molecular Formula: C17H17ClN2O
Molecular Weight: 300.8 g/mol

(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride

CAS No.: 17315-76-3

Cat. No.: VC21020843

Molecular Formula: C17H17ClN2O

Molecular Weight: 300.8 g/mol

* For research use only. Not for human or veterinary use.

(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride - 17315-76-3

Specification

CAS No. 17315-76-3
Molecular Formula C17H17ClN2O
Molecular Weight 300.8 g/mol
IUPAC Name (2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride
Standard InChI InChI=1S/C17H16N2O.ClH/c20-17(14-19-16-10-5-2-6-11-16)12-7-13-18-15-8-3-1-4-9-15;/h1-14,18,20H;1H/b13-7+,17-12-,19-14?;
Standard InChI Key ZXBHEZGIQUDBPG-YYHYJIDPSA-N
Isomeric SMILES C1=CC=C(C=C1)N/C=C/C=C(/C=[NH+]C2=CC=CC=C2)\O.[Cl-]
SMILES C1=CC=C(C=C1)NC=CC=C(C=NC2=CC=CC=C2)O.Cl
Canonical SMILES C1=CC=C(C=C1)NC=CC=C(C=[NH+]C2=CC=CC=C2)O.[Cl-]

Introduction

(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride is a complex organic compound with a hydrochloride salt form, which is often used in chemical research and synthesis. This compound belongs to the class of penta-2,4-dien-2-ols, which are characterized by their unsaturated aliphatic chains and functional groups such as anilino and phenylimino. The presence of these groups contributes to its unique chemical properties and potential applications.

Applications and Research Findings

While specific applications of (2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride are not extensively documented, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial or anticancer properties. The presence of anilino and phenylimino groups suggests potential interactions with biological targets.

Potential ApplicationDescriptionReference
Biological ActivityPotential antimicrobial or anticancer propertiesHypothetical
Chemical SynthesisUsed as an intermediate in complex organic synthesisHypothetical

Availability and Commercial Sources

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator